molecular formula C13H9NO3 B6386669 4-(2-Formylphenyl)picolinic acid CAS No. 1261903-62-1

4-(2-Formylphenyl)picolinic acid

Cat. No.: B6386669
CAS No.: 1261903-62-1
M. Wt: 227.21 g/mol
InChI Key: OFPVSYTVPMOGKS-UHFFFAOYSA-N
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Description

4-(2-Formylphenyl)picolinic acid is an organic compound with the molecular formula C13H9NO3 It is a derivative of picolinic acid, featuring a formyl group attached to the phenyl ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylphenyl)picolinic acid typically involves the formylation of picolinic acid derivatives. One common method is the Vilsmeier-Haack reaction, where picolinic acid is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Formylphenyl)picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Scientific Research Applications

4-(2-Formylphenyl)picolinic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(2-Formylphenyl)picolinic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing various biochemical pathways. For example, it can bind to zinc finger proteins, disrupting their function and affecting processes such as viral replication and cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: 4-(2-Formylphenyl)picolinic acid is unique due to the presence of both a formyl group and a carboxylic acid group, which allows for diverse chemical reactivity and coordination properties. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

4-(2-formylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPVSYTVPMOGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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